molecular formula C15H21ClN2O2 B2477434 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421515-40-3

3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2477434
CAS No.: 1421515-40-3
M. Wt: 296.8
InChI Key: VXNORNZWRONGKS-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a benzamide derivative featuring a chloro-substituted aromatic core linked to a piperidine ring via a methoxyethyl group (Fig. 1). Its molecular structure combines a benzamide scaffold (critical for amide-based interactions) with a piperidine moiety (a common pharmacophore in bioactive molecules) and a methoxyethyl side chain that enhances solubility and modulates steric effects .

Synthesis: The compound is synthesized through multi-step reactions starting from piperidine derivatives. Key steps include:

Formation of the piperidine intermediate via alkylation or reductive amination.

Introduction of the methoxyethyl group through nucleophilic substitution.

Coupling with 3-chlorobenzoyl chloride to form the benzamide bond .

Pharmacological Relevance: Benzamide derivatives are studied for anti-inflammatory, analgesic, and receptor-modulating activities.

Properties

IUPAC Name

3-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNORNZWRONGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting 4-piperidone with 2-methoxyethylamine under appropriate conditions.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The chlorinated intermediate is coupled with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant for treating cancers with BRCA mutations. A related compound demonstrated IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2 inhibition, respectively, showcasing the potential of benzamide derivatives in cancer therapeutics .

2. Chemokine Receptor Antagonism
Another application lies in the development of chemokine receptor antagonists. Compounds that incorporate piperidine structures have shown effectiveness against CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases and cancer metastasis. A study found that a piperidinyl derivative exhibited an IC50 of 1.3 nM in receptor binding assays . This suggests that similar structures could yield effective antagonists for therapeutic use.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can provide insights into its efficacy and optimization for drug development. SAR studies on related compounds highlight the importance of substituents on the piperidine ring and the benzamide moiety in enhancing biological activity. For example, modifications at specific positions can significantly influence binding affinity and selectivity toward target receptors .

Data Table: Summary of Biological Activities

Compound NameTargetActivityIC50 (nM)Reference
This compoundPARP-1Inhibition3.8
This compoundPARP-2Inhibition2.1
Piperidinyl derivativeCCR2Antagonism1.3

Case Studies

Case Study 1: PARP Inhibitors in Cancer Therapy
A series of studies have focused on designing potent PARP inhibitors based on benzamide scaffolds. These inhibitors have shown selective cytotoxicity against BRCA-deficient cancer cells while sparing normal cells, indicating a targeted therapeutic approach that leverages the unique vulnerabilities of specific cancer types .

Case Study 2: Chemokine Receptor Modulation
Research into CCR2 antagonists has revealed that modifications to the piperidine structure can enhance selectivity and potency against inflammatory pathways involved in cancer progression. Such findings underscore the therapeutic potential of piperidine-based compounds in managing diseases characterized by chronic inflammation and cancer metastasis .

Mechanism of Action

The mechanism of action of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methoxyethyl vs. Other Alkyl Chains

  • Methoxyethyl : Balances hydrophilicity (via methoxy oxygen) and flexibility, improving blood-brain barrier penetration compared to rigid substituents like oxane .
  • Ethoxyethyl/Propoxyethyl : Longer chains increase lipophilicity but may reduce metabolic stability due to oxidative degradation .

Chloro Substituent Positioning

  • Meta (3-Chloro) : Optimal for steric and electronic effects in receptor binding; para-substituted analogues (e.g., 4-chloro) show reduced activity in kinase assays .

Piperidine Modifications

  • Methoxyethyl-Piperidine : Enhances solubility (logP ~2.1) compared to phenylmethyl-piperidine (logP ~3.5) .
  • Pyrimidinyl-Piperidine : Introduces hydrogen-bonding sites, critical for kinase inhibition (e.g., IC50 < 1 µM for cAMP targets) .

Biological Activity

3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidinyl Intermediate : This is achieved by reacting 4-piperidone with 2-methoxyethylamine.
  • Chlorination : The intermediate undergoes chlorination using agents such as thionyl chloride or phosphorus pentachloride.
  • Coupling with Benzamide : The chlorinated intermediate is coupled with benzamide in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the piperidine structure have been linked to enhanced inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further investigation in drug design targeting metabolic pathways involved in cancer and other diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The precise mechanisms may involve:

  • Receptor Binding : The compound may exhibit affinity for certain receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of key enzymes involved in disease progression .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFindingsImplications
Elkamhawy et al. (2023)Identified enhanced antiproliferative activity in compounds with meta-chlorine substitutions on aniline moietiesSuggests structural modifications can significantly impact efficacy against EGFR .
ACS PublicationsInvestigated novel benzamide derivatives showing selective cytotoxicity at nanomolar doses towards leukemic T-cellsHighlights potential for developing targeted cancer therapies .
Patent WO2011076678A1Describes various substituted benzamides with potential pharmacological applicationsProvides a framework for exploring derivatives of this compound .

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